![molecular formula C20H17N3O4 B4887061 2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)
2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione's mechanism of action involves the selective destruction of dopaminergic neurons in the substantia nigra through the formation of MPP+. MPP+ is taken up by dopamine transporters on the dopaminergic neurons, leading to mitochondrial dysfunction and oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
This compound-induced Parkinson's disease-like symptoms in animals and humans include tremors, rigidity, bradykinesia, and postural instability. These symptoms are caused by the loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum.
Advantages and Limitations for Lab Experiments
2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments, such as its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathophysiology of Parkinson's disease. However, this compound also has limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
For 2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione research include the development of new animal models of Parkinson's disease, the investigation of this compound's effects on other neurotransmitter systems, and the development of new therapeutic strategies for Parkinson's disease based on this compound's mechanism of action.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research to study the dopaminergic system and Parkinson's disease. This compound's unique properties and potential applications make it a valuable tool for researchers, but its potential toxicity and limitations must be carefully considered. Future research on this compound will continue to provide insights into the pathophysiology of Parkinson's disease and the development of new therapeutic strategies.
Scientific Research Applications
2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione has been extensively used in scientific research as a tool to study the dopaminergic system and Parkinson's disease. This compound is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase-B (MAO-B) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals and humans.
properties
IUPAC Name |
2-[[4-(4-nitrophenyl)piperazin-1-yl]methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19-16-3-1-2-4-17(16)20(25)18(19)13-21-9-11-22(12-10-21)14-5-7-15(8-6-14)23(26)27/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPNQISDZGSKJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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